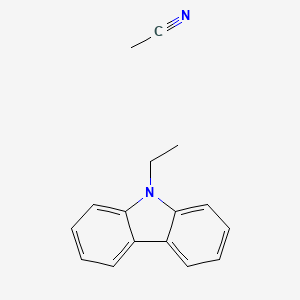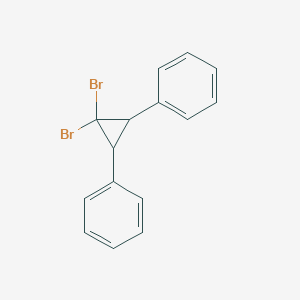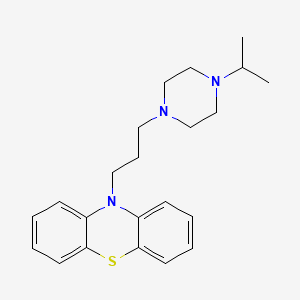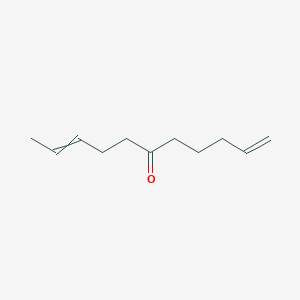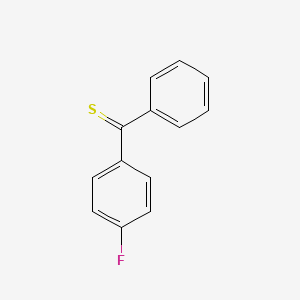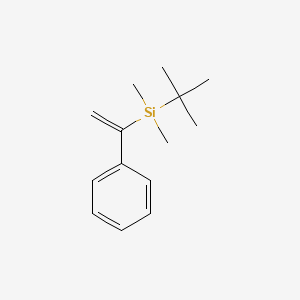
tert-Butyl(dimethyl)(1-phenylethenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(dimethyl)(1-phenylethenyl)silane is an organosilicon compound characterized by the presence of a tert-butyl group, two methyl groups, and a 1-phenylethenyl group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)(1-phenylethenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 1-phenylethyne with tert-butyl(dimethyl)silane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
tert-Butyl(dimethyl)(1-phenylethenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl(dimethyl)(1-phenylethenyl)silane is used as a precursor for the introduction of silicon-containing groups into organic molecules. It serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine
Research in biology and medicine explores the potential of organosilicon compounds for drug delivery and as bioactive agents. The unique properties of silicon-containing compounds, such as increased lipophilicity and stability, make them attractive for pharmaceutical applications.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials. Its ability to modify surface properties and enhance material performance is valuable in coatings, adhesives, and sealants.
作用機序
The mechanism by which tert-Butyl(dimethyl)(1-phenylethenyl)silane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, influencing the reactivity and stability of the compound. Pathways involved in its action include hydrosilylation and cross-coupling reactions, which are facilitated by the presence of the silicon atom.
類似化合物との比較
Similar Compounds
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are less bulky compared to tert-Butyl(dimethyl)(1-phenylethenyl)silane.
Triethylsilyl compounds: These compounds have three ethyl groups attached to the silicon atom and exhibit different steric and electronic properties.
tert-Butyldimethylsilyl chloride: This compound contains a tert-butyl group and two methyl groups attached to a silicon atom, similar to this compound, but with a chloride substituent.
Uniqueness
This compound is unique due to the presence of the 1-phenylethenyl group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This structural feature allows for specific interactions and applications in organic synthesis and material science.
特性
CAS番号 |
109681-42-7 |
|---|---|
分子式 |
C14H22Si |
分子量 |
218.41 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(1-phenylethenyl)silane |
InChI |
InChI=1S/C14H22Si/c1-12(13-10-8-7-9-11-13)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
InChIキー |
UBWWJCOWUPSYQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)C(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)

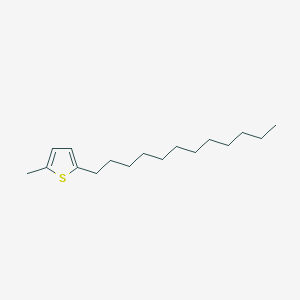
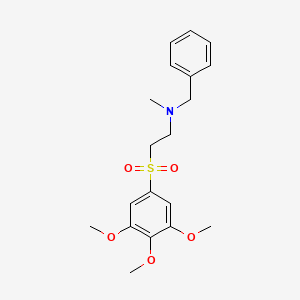

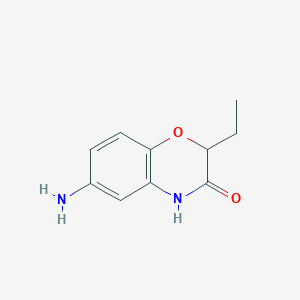
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
